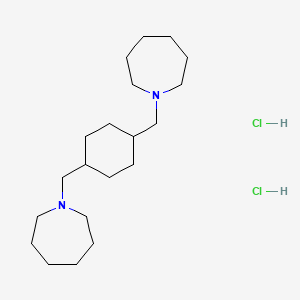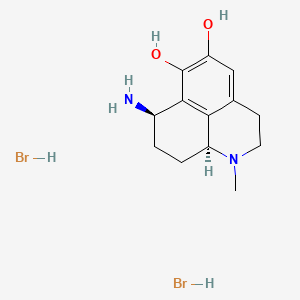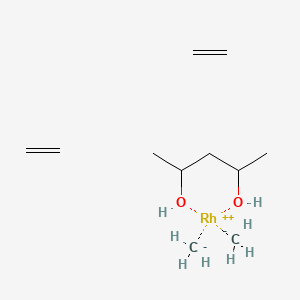
Acetylacetonatobis(ethylene) rhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylacetonatobis(ethylene) rhodium(I) is a coordination compound widely used in various chemical applications. It is known for its role as a precursor in the synthesis of mononuclear rhodium complexes and as a catalyst in asymmetric arylation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene) rhodium(I) is typically synthesized through the reaction of rhodium chloride with acetylacetone and ethylene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of acetylacetonatobis(ethylene) rhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetylacetonatobis(ethylene) rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Acetylacetonatobis(ethylene) rhodium(I) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of acetylacetonatobis(ethylene) rhodium(I) involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ethylene and acetylacetonate ligands stabilize the rhodium center and influence its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-μ-chlorotetraethylene dirhodium(I): Another rhodium complex used in catalysis.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Known for its use in organic synthesis.
Hydroxy(cyclooctadiene)rhodium(I) dimer: Utilized in various catalytic processes.
Uniqueness
Acetylacetonatobis(ethylene) rhodium(I) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium complexes. Its ability to act as a versatile catalyst in asymmetric reactions sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C11H26O2Rh |
|---|---|
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
carbanide;ethene;pentane-2,4-diol;rhodium(2+) |
InChI |
InChI=1S/C5H12O2.2C2H4.2CH3.Rh/c1-4(6)3-5(2)7;2*1-2;;;/h4-7H,3H2,1-2H3;2*1-2H2;2*1H3;/q;;;2*-1;+2 |
InChI-Schlüssel |
JUWPFDYCIHZXCZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CC(CC(C)O)O.C=C.C=C.[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


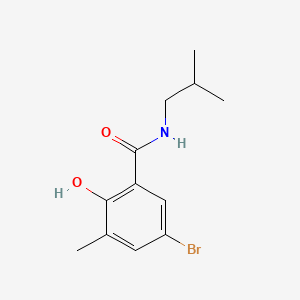
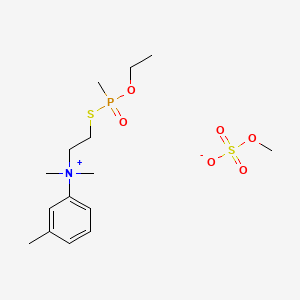
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
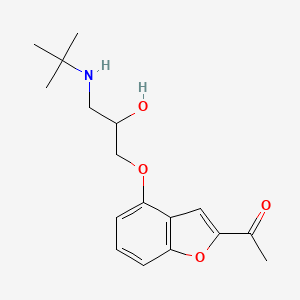
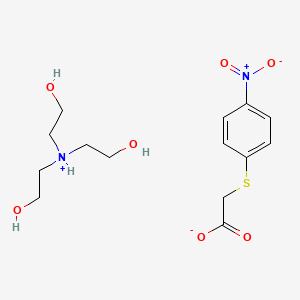

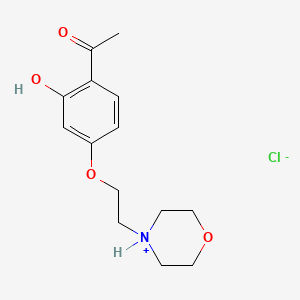
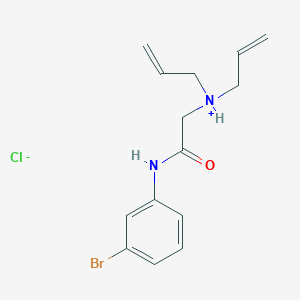
![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)

![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
